5-Hydroxy-PhIP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

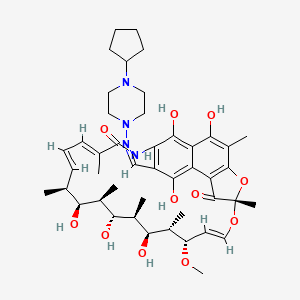

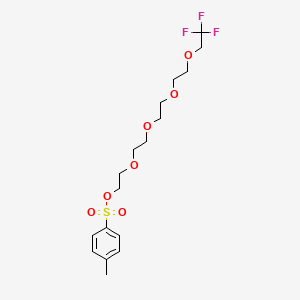

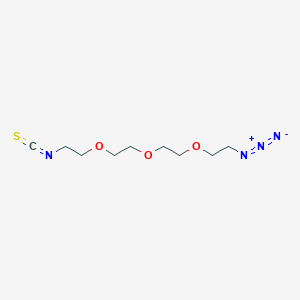

5-Hydroxy-PhIP is a metabolite of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), one of the most abundant heterocyclic amines (HCAs) in cooked meat . PhIP is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The U.S. Department of Health and Human Services National Toxicology Program has declared PhIP as "reasonably anticipated to be a human carcinogen" .

Synthesis Analysis

PhIP is metabolically activated to the ultimate mutagenic metabolite by N-hydroxylation followed by phase II esterification . One of the products identified in the incubation mixtures is 5-hydroxy-PhIP . It is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents .

Chemical Reactions Analysis

PhIP undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion, which is the critical metabolite implicated in DNA damage and genotoxicity . Both PhIP adducts and 5-OH-PhIP are formed by similar routes of activation of N-OH-PhIP .

Wissenschaftliche Forschungsanwendungen

Biomarker for Genotoxic Dose of PhIP : 5-Hydroxy-PhIP is formed in vivo and is excreted in urine, indicating its potential as a urinary biomarker for the bioactive dose of PhIP. This was demonstrated in a study where rats orally dosed with PhIP excreted 5-Hydroxy-PhIP in their urine, suggesting its role as a marker for human biomonitoring studies of PhIP exposure (Frandsen, Frederiksen & Alexander, 2002).

Formation as a Degradation Product : 5-Hydroxy-PhIP is also formed as a degradation product of conjugates from N-acetoxy-PhIP and protein or other cellular constituents. This suggests a pathway in the metabolic activation of PhIP, where 5-Hydroxy-PhIP could serve as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP (Frandsen & Alexander, 2000).

Intestinal Absorption and Transport : Another study developed an LC-MS method with online-solid-phase-extraction for quantification of PHIP and its mammalian and bacterial metabolites, including 5-Hydroxy-PhIP, in biological samples. This method was used to investigate the transport of PHIP-M1, a bacterial metabolite of PHIP, suggesting the importance of understanding the intestinal absorption and transport mechanisms of PHIP and its metabolites (Willenberg et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOYOLOUKGRSJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857822 |

Source

|

| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-PhIP | |

CAS RN |

159471-46-2 |

Source

|

| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)

![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)